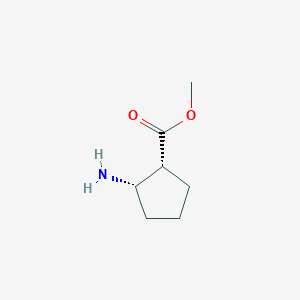

(1R,2S)-Methyl 2-aminocyclopentanecarboxylate

Description

Properties

IUPAC Name |

methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXCCQQWSIEIEF-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563138 | |

| Record name | Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154460-33-0, 128001-37-6 | |

| Record name | Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1R,2S)-Methyl 2-aminocyclopentanecarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-Methyl 2-aminocyclopentanecarboxylate , a chiral cyclic β-amino acid ester, serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid cyclopentane scaffold imparts conformational constraints, making it a valuable component in the design of peptidomimetics and other biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering insights for researchers in the field.

Physicochemical and Spectroscopic Profile

This compound is typically handled as its hydrochloride salt to improve stability and solubility. The free base is a colorless liquid.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | (1R,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride (Cispentacin Hydrochloride)[1] |

| Molecular Formula | C₇H₁₃NO₂ | C₆H₁₂ClNO₂ |

| Molecular Weight | 143.18 g/mol [1] | 165.62 g/mol [1] |

| Appearance | Colorless liquid | Almost white crystalline powder[1] |

| Solubility | - | Soluble in water[1] |

| Storage | 4 °C | Room Temperature |

Spectroscopic Data

The structural elucidation of this compound and its parent acid relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the parent amino acid, (1R,2S)-2-aminocyclopentanecarboxylic acid, in D₂O provide characteristic signals for the cyclopentane ring protons and carbons.[2] For the methyl ester, the key distinguishing feature in the 1H NMR spectrum would be a singlet corresponding to the methyl ester protons, typically appearing around 3.7 ppm.

-

1H NMR (of the parent acid in D₂O, 400 MHz): δ 3.82–3.86 (m, 1H; CHNH₂), 3.10–3.16 (m, 1H; CHCO₂H), 2.08–2.20 (m, 2H; CH₂), and 1.69–1.99 (m, 4H; CH₂CH₂)[2].

-

13C NMR (of the parent acid in D₂O, 100 MHz): δ 176.6, 52.7, 45.5, 29.7, 27.2, and 21.2[2].

Infrared (IR) Spectroscopy: The IR spectrum of the methyl ester would be expected to show characteristic absorption bands for the amine (N-H stretching around 3300-3500 cm⁻¹), the ester carbonyl (C=O stretching around 1735 cm⁻¹), and C-H bonds of the cyclopentane ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. For the parent acid, a high-resolution mass spectrometry (HRMS) peak at m/z: [M + H]⁺ calculated for C₆H₁₂NO₂ is 130.0868, with a found value of 130.0865[2].

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of its parent amino acid, (1R,2S)-2-aminocyclopentanecarboxylic acid (also known as cispentacin). A scalable synthesis for the parent amino acid has been developed, starting from ethyl 2-oxocyclopentanecarboxylate.

Detailed Synthesis Protocol: Fischer Esterification

A common and straightforward method for the esterification of amino acids is the Fischer esterification, which involves treating the amino acid with an alcohol in the presence of a strong acid catalyst.

Protocol for the Synthesis of this compound Hydrochloride:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (1R,2S)-2-aminocyclopentanecarboxylic acid in anhydrous methanol.

-

Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalyst, such as thionyl chloride or dry hydrogen chloride gas, while stirring. This in situ generation of the acid catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude product, the hydrochloride salt of the methyl ester, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous methanol and the in situ generation of HCl are crucial to prevent the reverse reaction (hydrolysis of the ester) and drive the equilibrium towards the product.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached faster.

-

Hydrochloride Salt: The final product is isolated as the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free amino ester.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the methyl ester.

Reactions at the Amino Group

The secondary amine is nucleophilic and can undergo a variety of reactions:

-

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This is a common step in peptide synthesis to protect the amine functionality.

-

N-Alkylation: The amine can also be alkylated, although this can sometimes lead to over-alkylation.

-

Amide Bond Formation: As a key component in peptide synthesis, the amino group acts as a nucleophile in coupling reactions with activated carboxylic acids to form peptide bonds.

Reactions at the Ester Group

The methyl ester group can undergo several transformations:

-

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.

-

Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery and Development

The rigid, cyclic nature of this compound makes it a valuable building block for constraining the conformation of peptides and other small molecules. This conformational restriction can lead to increased potency, selectivity, and metabolic stability of drug candidates.

-

Peptidomimetics: This molecule is frequently incorporated into peptide sequences to mimic or stabilize β-turn structures, which are critical for molecular recognition in many biological processes. The cyclopentane ring restricts the torsional angles of the peptide backbone, leading to a more defined three-dimensional structure.

-

Antifungal Agents: The parent amino acid, cispentacin, was originally isolated from microbial sources and exhibits antifungal activity.[3] This has spurred interest in the synthesis and biological evaluation of derivatives, including the methyl ester, as potential antifungal drugs.

-

Antiviral and Anticancer Research: Alicyclic β-amino acids are being investigated for their potential as antiviral and anticancer agents. While specific examples for the methyl ester are not abundant in the public domain, the structural motif is of significant interest in these therapeutic areas. For instance, related cyclopentane derivatives have been explored as components of antiviral agents.

Storage and Stability

This compound, particularly in its free base form, should be stored at low temperatures (e.g., 4 °C) under an inert atmosphere to prevent degradation. The hydrochloride salt is generally more stable and can be stored at room temperature. As a β-amino ester, it can be susceptible to hydrolysis, especially in the presence of moisture and acid or base.

References

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. Available at: [Link]

-

Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Center for Biotechnology Information. Available at: [Link]

-

New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. National Center for Biotechnology Information. Available at: [Link]

-

Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. AWS. Available at: [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. National Center for Biotechnology Information. Available at: [Link]

-

New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. National Center for Biotechnology Information. Available at: [Link]

-

Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo. National Center for Biotechnology Information. Available at: [Link]

-

Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. National Center for Biotechnology Information. Available at: [Link]

Sources

(1R,2S)-Methyl 2-aminocyclopentanecarboxylate spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate

Introduction

This compound is a chiral cyclic β-amino acid ester. Its conformationally constrained cyclopentane scaffold makes it a valuable building block in medicinal chemistry and peptidomimetic research. As a peptidomimetic for proline, it has been incorporated into opioid peptide analogs to study structure-activity relationships.[1] The precise stereochemistry and functional group arrangement are critical for its biological activity and application in drug development. Therefore, unambiguous structural elucidation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

The fundamental step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. This compound possesses a cyclopentane ring with two substituents: a primary amine (-NH₂) at position 2 and a methyl ester (-COOCH₃) at position 1. The (1R,2S) designation indicates a cis relative stereochemistry, with both substituents oriented on the same face of the ring.

Key Structural Features:

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.18 g/mol

-

Functional Groups: Primary amine, methyl ester, saturated carbocyclic ring.

-

Chiral Centers: Two, at C1 and C2.

For the purpose of NMR analysis, the protons and carbons are numbered as shown below:

(Note: Image is a placeholder representation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment, connectivity, and relative number of protons in a molecule.

Causality Behind Experimental Choices: A standard ¹H NMR experiment is typically run in a deuterated solvent like chloroform-d (CDCl₃) or deuterium oxide (D₂O). CDCl₃ is preferred for solubility, but the amine (-NH₂) and any potential residual acid protons may exchange with deuterium in D₂O, causing their signals to disappear, which can be a useful diagnostic tool. A standard 5-10 mg sample concentration is sufficient for high-field NMR instruments (400 MHz and above).

Predicted ¹H NMR Spectrum (in D₂O): Based on published data for the parent carboxylic acid, the following signals are anticipated for the methyl ester derivative.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.85 | Multiplet | 1H | H2 | Proton attached to the same carbon as the electron-withdrawing amine group, leading to a downfield shift. |

| ~ 3.70 | Singlet | 3H | H8 (OCH₃) | Protons of the methyl ester group are in a unique environment and do not couple with other protons. |

| ~ 3.15 | Multiplet | 1H | H1 | Proton on the carbon bearing the ester group, shifted downfield by its electron-withdrawing effect. |

| ~ 2.15 | Multiplet | 2H | H3 or H5 | Methylene protons on the cyclopentane ring. |

| ~ 1.85 | Multiplet | 4H | H4, H5/H3 | Remaining methylene protons of the cyclopentane ring, typically found in the more upfield aliphatic region. |

| Variable | Broad Singlet | 2H | H7 (NH₂) | In non-deuterated solvents, amine protons appear as a broad signal due to quadropolar relaxation and exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 45° pulse, 2-second relaxation delay, 16-32 scans).

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Spectrum: The molecule is expected to show 7 distinct signals in the ¹³C NMR spectrum, corresponding to the 7 carbon atoms.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 176 | C6 (C=O) | The carbonyl carbon of the ester group is highly deshielded and appears far downfield.[2] |

| ~ 53 | C2 (CH-N) | The carbon atom bonded to the electronegative nitrogen atom.[2] |

| ~ 52 | C8 (OCH₃) | The methyl carbon of the ester group. |

| ~ 46 | C1 (CH-C=O) | The carbon atom alpha to the carbonyl group.[2] |

| ~ 30 | C3 or C5 | Methylene carbon of the cyclopentane ring.[2] |

| ~ 27 | C5 or C3 | Methylene carbon of the cyclopentane ring.[2] |

| ~ 21 | C4 | The remaining methylene carbon of the cyclopentane ring, typically the most upfield.[2] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required if the sample amount is limited, due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same tuned and shimmed sample.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Processing & Analysis: Process the data similarly to ¹H NMR. The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices: The choice of sampling technique (e.g., KBr pellet, thin film on NaCl plates, or Attenuated Total Reflectance - ATR) depends on the physical state of the sample. For a solid or viscous oil, ATR is a rapid and convenient method that requires minimal sample preparation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3250 | N-H Stretch | Primary Amine | Primary amines typically show two distinct, sharp to medium peaks in this region (symmetric and asymmetric stretching).[3][4][5] |

| 2960-2850 | C-H Stretch (sp³) | Alkane | Corresponds to the C-H bonds of the cyclopentane ring and the methyl group.[4] |

| ~1735 | C=O Stretch | Ester | A very strong and sharp absorption band, characteristic of the ester carbonyl group.[3][5][6] |

| 1650-1580 | N-H Bend | Primary Amine | A medium intensity band corresponding to the scissoring vibration of the -NH₂ group.[5] |

| 1300-1000 | C-O Stretch | Ester | A strong band associated with the C-O single bond of the ester.[5] |

| 1250-1020 | C-N Stretch | Aliphatic Amine | A medium to weak band for the carbon-nitrogen bond.[5] |

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer valuable structural clues.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acid esters, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron Ionization (EI) is a harder technique that causes extensive fragmentation, providing a "fingerprint" of the molecule. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.

Predicted Mass Spectrum (ESI-HRMS):

-

Molecular Ion: The primary ion observed will be the protonated molecule, [C₇H₁₃NO₂ + H]⁺.

-

Calculated Exact Mass: 144.0968

-

Observed m/z: ~144.097

-

Predicted Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): m/z = 143. Consistent with the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular weight).[7]

-

Key Fragments:

-

m/z = 112: [M - OCH₃]⁺, resulting from the loss of a methoxy radical.[8]

-

m/z = 84: [M - COOCH₃]⁺, a common α-cleavage that results in the loss of the carbomethoxy group.[7]

-

m/z = 74: This fragment, corresponding to [CH₂(NH₂)-COOCH₃]⁺, could arise from the cleavage of the cyclopentane ring.

-

m/z = 56: A fragment corresponding to the cyclopentene radical cation, [C₄H₅]⁺, formed after the loss of the amino and ester groups.

-

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Set the mass spectrometer to positive ion mode and optimize source parameters (e.g., capillary voltage, gas flow, temperature).

-

Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it with the theoretical value to confirm the elemental composition.

Caption: Workflow and a simplified fragmentation pathway for MS analysis.

Comprehensive Data Summary

The following table summarizes the key spectroscopic data for this compound.

| Technique | Feature | Expected Value/Observation |

| ¹H NMR | Methyl Protons (-OCH₃) | ~3.7 ppm (singlet, 3H) |

| Ring Protons (CH-N, CH-C=O) | ~3.85 ppm and ~3.15 ppm (multiplets, 1H each)[2] | |

| Ring Protons (-CH₂-) | ~1.8-2.2 ppm (multiplets, 6H)[2] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~176 ppm[2] |

| Ring Carbons (C-N, C-C=O) | ~53 ppm and ~46 ppm[2] | |

| Methyl Carbon (-OCH₃) | ~52 ppm | |

| IR | N-H Stretch | Two peaks at ~3400-3250 cm⁻¹[3][4][5] |

| C=O Stretch | Strong, sharp peak at ~1735 cm⁻¹[3][5][6] | |

| MS (HRMS) | Protonated Molecular Ion [M+H]⁺ | m/z ≈ 144.0968 |

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidate the precise carbon-hydrogen framework and stereochemical arrangement. IR spectroscopy confirms the presence of the key amine and ester functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This multi-faceted spectroscopic approach is indispensable for ensuring the identity, purity, and quality of this important chiral building block in research and development settings.

References

- Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Available at: [Link]

-

University of Puerto Rico. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Available at: [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

-

The University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

ResearchGate. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available at: [Link]

-

Wiley Online Library. (2020). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]

-

MDPI. (2001). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available at: [Link]

-

ACS Publications. (2000). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. Available at: [Link]

-

J-STAGE. (2025). Extraction of Amino Acid Esters Using a Pillar[4]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Available at: [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Available at: [Link]

-

ACS Publications. (1974). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society. Available at: [Link]

-

ACS Publications. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Available at: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

SlidePlayer. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

NIST WebBook. (n.d.). Methyl cyclopentanecarboxylate. Available at: [Link]

-

ResearchGate. (2025). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Available at: [Link]

-

MDPI. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Available at: [Link]

-

SQUARIX. (n.d.). (1R,2S/1S,2R)-2-amino-2-methylcyclopentane carboxylic acid. Available at: [Link]

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Available at: [Link]

-

PubChem. (n.d.). (1R,2R)-2-aminocyclopentanecarboxylic acid. Available at: [Link]

-

PubChem. (n.d.). (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). (1R,2S)-2-methylcyclopentane-1-carboxamide. Available at: [Link]

-

PubChem. (n.d.). cis-2-Amino-1-methylcyclopentanecarboxylic acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. wikieducator.org [wikieducator.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 8. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to (1R,2S)-Methyl 2-aminocyclopentanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate, a chiral building block of significant interest to researchers and professionals in drug development. We will delve into its core identifiers, stereoselective synthesis, and its emerging role in the design of novel therapeutics, particularly in the field of peptidomimetics.

Part 1: Core Identifiers and Physicochemical Properties

This compound is a non-proteinogenic β-amino acid ester. Its constrained cyclopentane ring and defined stereochemistry make it a valuable scaffold for introducing conformational rigidity into peptide-based molecules. The cis relationship between the amino and carboxylate groups is a key structural feature.

| Identifier | Value |

| CAS Number | 128001-37-6[1] |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | methyl (1R,2S)-2-aminocyclopentane-1-carboxylate |

| Synonyms | rel-Methyl (1R,2S)-2-aminocyclopentanecarboxylate, Methyl cis-2-aminocyclopentanecarboxylate |

A summary of key computed physicochemical properties is provided below to assist in experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | PubChem |

| Molecular Weight | 143.18 g/mol | PubChem |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[2] |

| Predicted LogP | 0.8345 | ChemScene[2] |

| Hydrogen Bond Donors | 2 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

Part 2: Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is most effectively achieved through the resolution of a racemic mixture of the corresponding cis-amino ester. This approach allows for the isolation of the desired stereoisomer in high purity. Other strategies, such as enzymatic kinetic resolution, have also been explored for related cis-β-amino esters.[3]

Strategic Approach: Diastereomeric Salt Resolution

The most common and scalable method for obtaining the desired (1R,2S) enantiomer is through classical chemical resolution.[4] This involves reacting the racemic cis-amino ester with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.[4][5] A robust method, adapted from the synthesis of the corresponding ethyl ester, utilizes (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid as the resolving agent.[6]

Detailed Experimental Protocol

This protocol outlines a scalable synthesis starting from a commercially available ketoester. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Step 1: Synthesis of Racemic Ethyl cis-2-aminocyclopentanecarboxylate

The initial step involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate. This is a crucial transformation that introduces the amino group. Using a chiral amine like (S)-α-phenylethylamine in this step introduces a chiral auxiliary that can direct the stereochemistry, though in this workflow, its primary role is as the amine source, with the critical resolution occurring later.

-

Reaction Setup: Combine ethyl 2-oxocyclopentanecarboxylate and (S)-α-phenylethylamine in a suitable solvent such as toluene.

-

Imine Formation: Heat the mixture with azeotropic removal of water to drive the formation of the intermediate imine. The removal of water is critical to shift the equilibrium towards the product.

-

Reduction: After cooling, the crude imine is reduced. A common and effective method is using sodium borohydride (NaBH₄) in a solvent like isobutyric acid.[6] This reduces the C=N bond to a C-N single bond, forming the desired amino ester as a mixture of diastereomers.

-

Work-up: Perform a standard aqueous work-up to isolate the crude racemic amino ester.

Step 2: Diastereomeric Salt Resolution

This is the core of the enantioselective synthesis, where the two enantiomers of the cis-amino ester are separated.

-

Salt Formation: Dissolve the crude amino ester in a hot solvent like acetonitrile. To this, add a solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid.[6] The tartaric acid will react with the racemic amine to form two diastereomeric salts: [(1R,2S)-amino ester • (D)-DBTA] and [(1S,2R)-amino ester • (D)-DBTA].

-

Fractional Crystallization: Cool the mixture slowly to room temperature, and then further in a refrigerator. The key to this separation is the differential solubility of the two diastereomeric salts. One salt will preferentially crystallize out of the solution.[6]

-

Isolation: The precipitated salt is isolated by filtration and washed with a cold solvent to remove impurities.

Step 3: Liberation of the Enantiopure Amino Ester

The desired enantiomer must be freed from the chiral resolving agent.

-

Salt Decomposition: Treat the isolated diastereomeric salt with an aqueous base, such as potassium carbonate (K₂CO₃), and extract with an organic solvent like diethyl ether.[6] This neutralizes the tartaric acid and liberates the free amino ester into the organic phase.

-

Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the enantiomerically enriched ethyl (1R,2S)-2-aminocyclopentanecarboxylate.

Step 4: Transesterification to Methyl Ester

The final step is to convert the ethyl ester to the target methyl ester.

-

Reaction: Dissolve the purified ethyl ester in methanol. Add a catalytic amount of a suitable acid or base (e.g., sodium methoxide or sulfuric acid).

-

Equilibration: Heat the reaction mixture to reflux to drive the transesterification reaction. The large excess of methanol shifts the equilibrium towards the formation of the methyl ester.

-

Isolation: After the reaction is complete, neutralize the catalyst and remove the methanol under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the enantioselective synthesis.

Part 3: Applications in Drug Development and Research

The rigid, cyclic nature of the 2-aminocyclopentanecarboxylate scaffold makes it an excellent tool for constraining the conformation of peptides. This is a critical strategy in drug design to enhance receptor affinity, improve metabolic stability, and increase oral bioavailability.[7]

Core Application: Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations as drugs, such as poor stability and low membrane permeability.[8][9] The (1R,2S)-2-aminocyclopentanecarboxylate moiety can be incorporated into peptide sequences to replace natural amino acids, thereby locking the peptide backbone into a more defined three-dimensional shape.[7]

Case Study: Morphiceptin Analogs

A compelling example of its application is in the development of analogs of morphiceptin (Tyr-Pro-Phe-Pro-NH₂), a peptide with high selectivity for the μ-opioid receptor.[7][10] Researchers have substituted the proline residue at the second position with (1R,2S)-2-aminocyclopentanecarboxylic acid (referred to as β-Ac5c).[10]

-

Structural Mimicry: The cyclopentane ring effectively mimics the pyrrolidine ring of proline, providing a similar steric footprint.

-

Conformational Constraint: The defined cis-stereochemistry restricts the torsional angles of the peptide backbone, leading to a more predictable conformation.

-

Biological Activity: Studies have shown that analogs containing the (1R,2S) isomer are active at both μ and δ-opioid receptors, demonstrating that this scaffold is well-tolerated and can effectively present the necessary pharmacophoric elements for receptor binding.[10]

Conceptual Interaction Diagram

Caption: Peptidomimetic binding to its target receptor.

Part 4: Spectroscopic Analysis and Quality Control

Confirming the identity and purity of this compound is crucial. While a specific, publicly available spectrum for this exact compound is elusive, data from analogous structures can provide a reference for quality control. The primary techniques would be NMR and IR spectroscopy, with chiral HPLC being essential for confirming enantiomeric purity.

| Technique | Expected Features (based on analogous structures) |

| ¹H NMR | Signals corresponding to the methoxy group (~3.7 ppm), protons on the cyclopentane ring (multiplets, ~1.5-3.5 ppm), and the amine protons. The coupling constants between the protons at C1 and C2 would be indicative of the cis stereochemistry. |

| ¹³C NMR | Resonances for the carbonyl carbon (~175 ppm), the methoxy carbon (~52 ppm), and distinct signals for the five carbons of the cyclopentane ring. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching (alkane, ~2800-3000 cm⁻¹), and a strong C=O stretching (ester, ~1730 cm⁻¹). |

| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric excess (>98%). |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data is inferred from spectra of related compounds like methyl cyclopentanecarboxylate and various amino esters.[6][11]

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and rigid cyclic structure provide a powerful tool for designing conformationally constrained peptidomimetics with improved pharmacological properties. The established methods for its enantioselective synthesis via diastereomeric salt resolution make it an accessible component for research and larger-scale applications. As the demand for more stable and potent peptide-based therapeutics grows, the importance of scaffolds like this will undoubtedly continue to increase.

References

-

Nowak, P., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Omega, 3(9), 10739-10748. Available from: [Link]

-

Davies, S. G., et al. (2003). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. Chemical Communications, (19), 2410-2411. Available from: [Link]

-

Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal chemistry, 5(7), 295-309. Available from: [Link]

-

Forgó, P., & Fülöp, F. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 23(11), 2888. Available from: [Link]

-

Jiménez-Moreno, E., et al. (2019). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. Molecules, 24(18), 3358. Available from: [Link]

-

Sinfoo BIOCHEM. Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2S)-rel-,(CAS# 128001-37-6). Available from: [Link]

-

MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available from: [Link]

-

Gotor-Fernández, V., & Gotor, V. (2010). Enzymatic strategies for asymmetric synthesis. Biocatalysis in the Pharmaceutical and Biotechnology Industries, 1-36. Available from: [Link]

-

Forró, E., & Fülöp, F. (2014). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 10, 2016-2022. Available from: [Link]

-

Wikipedia. Chiral resolution. Available from: [Link]

-

Beaulieu, P. L., et al. Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Available from: [Link]

-

ResearchGate. and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS). Available from: [Link]

-

Peelen, T. J., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. Organic Letters, 6(24), 4411-4414. Available from: [Link]

-

Lee, J., et al. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 63(9), 2804-2805. Available from: [Link]

-

ResearchGate. Chiral resolution methods and the integration of a racemization step. Available from: [Link]

-

Chandrasekhar, S., et al. (2012). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 17(5), 5878-5887. Available from: [Link]

-

ResearchGate. Some drugs and medicinally active compounds containing 2-aminoazaheterocycles. Available from: [Link]

-

Sadowska, B., et al. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. International Journal of Molecular Sciences, 25(11), 5894. Available from: [Link]

-

Wilkes, B. C., & Schiller, P. W. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35-45. Available from: [Link]

-

Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112953. Available from: [Link]

-

Bourne, G. T., et al. (2010). Universal Peptidomimetics. Journal of Medicinal Chemistry, 53(24), 8794-8803. Available from: [Link]

-

NIST. Methyl cyclopentanecarboxylate. Available from: [Link]

-

Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in Drug Discovery. Pharmaceuticals, 13(3), 48. Available from: [Link]

-

El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available from: [Link]

-

Doan, N. D., et al. (2014). N-aminoimidazolidin-2-one peptidomimetics. Organic Letters, 16(8), 2232-2235. Available from: [Link]

-

Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available from: [Link]

-

ResearchGate. 1H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top.... Available from: [Link]

-

SpectraBase. Methyl cyclopentanecarboxylate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-aminoimidazolidin-2-one peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methyl cyclopentanecarboxylate [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate

Abstract

(1R,2S)-Methyl 2-aminocyclopentanecarboxylate is a pivotal chiral building block in modern drug discovery and development. As a constrained cis-β-amino acid ester, its rigid cyclopentane backbone serves as a valuable scaffold for designing peptidomimetics, foldamers, and pharmacologically active agents with defined three-dimensional structures. The primary synthetic challenge lies in the precise and predictable control of the absolute and relative stereochemistry at the C1 and C2 positions. This guide provides an in-depth analysis of the predominant and field-proven strategies for obtaining this enantiopure compound: asymmetric synthesis via diastereoselective conjugate addition, classical chiral resolution through diastereomeric salt formation, and enzymatic kinetic resolution. Each methodology is presented with a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations, offering researchers a comprehensive resource for selecting and implementing the optimal synthetic route.

Introduction: Strategic Importance and Synthetic Challenges

The cyclopentane ring in this compound imposes significant conformational constraints compared to its linear counterparts. This rigidity is highly sought after in medicinal chemistry, as it can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. The cis relationship between the amine and the ester functionalities is a key structural feature, and the specific (1R,2S) stereochemistry dictates its interaction with chiral biological systems.

The synthesis of this target molecule is non-trivial. It requires a robust strategy to address two fundamental stereochemical challenges:

-

Diastereocontrol: The relative orientation of the amino and carboxylate groups must be established as cis.

-

Enantiocontrol: The final product must be isolated as a single enantiomer, (1R,2S), from its mirror image, (1S,2R).

This guide explores the three most effective strategies developed to overcome these challenges.

Caption: Overview of primary strategies for synthesizing the target molecule.

Methodology I: Asymmetric Synthesis via Conjugate Addition

Asymmetric synthesis offers the most elegant and atom-economical approach by constructing the desired stereocenters directly. One of the most successful methods involves the diastereoselective conjugate addition of a chiral lithium amide to a cyclopentene-derived α,β-unsaturated ester.[1]

Causality Behind the Method: The core principle relies on a chiral auxiliary temporarily attached to the nitrogen nucleophile. The steric bulk of this auxiliary effectively blocks one face of the molecule, forcing the electrophilic cyclopentene ester to approach from the least hindered direction. This controlled approach dictates the stereochemistry of the newly formed C-N and C-C bonds. The work by Davies et al. established the use of homochiral lithium N-benzyl-N-α-methylbenzylamide as a highly effective reagent for this transformation.[1]

Caption: Workflow for asymmetric synthesis via conjugate addition.

Experimental Protocol: Asymmetric Conjugate Addition

Step 1: Formation of the Chiral Lithium Amide

-

To a solution of (R)-(+)-N-benzyl-N-(α-methylbenzyl)amine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents, 1.6 M in hexanes) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.

Step 2: Conjugate Addition

-

To the chiral lithium amide solution at -78 °C, add a solution of methyl cyclopent-1-enecarboxylate (1.0 equivalent) in anhydrous THF dropwise over 20 minutes.

-

Maintain the reaction mixture at -78 °C and stir for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation of the Adduct

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomerically enriched adduct.

Step 4: Removal of the Chiral Auxiliary

-

Dissolve the crude adduct in methanol under an argon atmosphere.

-

Add palladium on activated carbon (10% w/w).

-

Evacuate the flask and refill with hydrogen gas (1 atm, balloon).

-

Stir the mixture vigorously at room temperature for 5-6 hours or until TLC indicates complete consumption of the starting material.[2]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the target compound. Purification is typically achieved via flash column chromatography.

| Parameter | Typical Value/Condition | Rationale |

| Chiral Auxiliary | (R)-(+)-N-benzyl-N-(α-methylbenzyl)amine | Provides high facial selectivity due to steric hindrance. |

| Temperature | -78 °C | Minimizes side reactions and prevents epimerization of the α-proton. |

| Deprotection | Catalytic Hydrogenolysis (Pd/C, H₂) | Clean and efficient method for removing benzyl groups from nitrogen. |

| Diastereomeric Excess | >95% | The effectiveness of this method is high, leading to excellent stereocontrol. |

Methodology II: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and robust technique for separating enantiomers.[3] It operates on the principle that when a racemic mixture (a 50:50 mix of enantiomers) reacts with a single enantiomer of another chiral compound (the resolving agent), it forms a pair of diastereomers. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[4] A scalable synthesis published in Organic & Biomolecular Chemistry details this approach effectively.[2][5]

Causality Behind the Method: The racemic cis-amino ester is a base. When it reacts with an enantiopure chiral acid, such as (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid ((+)-DBTA), two diastereomeric salts are formed: [(1R,2S)-amino ester • (+)-DBTA] and [(1S,2R)-amino ester • (+)-DBTA]. These salts are no longer mirror images and possess different crystal lattice energies and solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one salt can be induced to crystallize out of the solution, leaving the other dissolved.

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

Step 1: Preparation of Racemic cis-Amino Ester

-

The racemic cis-amino ester can be prepared from ethyl 2-oxocyclopentanecarboxylate via reductive amination, followed by esterification to the methyl ester if necessary.

Step 2: Formation and Crystallization of the Diastereomeric Salt [2]

-

Dissolve the racemic cis-methyl 2-aminocyclopentanecarboxylate (1.0 equivalent) in hot acetonitrile.

-

In a separate flask, dissolve (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid ((+)-DBTA) (1.0-1.1 equivalents) in hot acetonitrile.

-

Add the amino ester solution to the hot DBTA solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature. A white precipitate will form.

-

To maximize crystallization, place the flask in a refrigerator (4 °C) for 12 hours.

-

Filter the precipitate and wash with cold acetonitrile to isolate the diastereomerically pure salt of this compound with (+)-DBTA.

Step 3: Liberation of the Free Amino Ester [2]

-

Suspend the isolated diastereomeric salt in a two-phase system of diethyl ether and an aqueous solution of potassium carbonate (K₂CO₃) and potassium bicarbonate (KHCO₃).

-

Stir the mixture vigorously until all solids have dissolved. The base neutralizes the tartaric acid, liberating the free amino ester into the organic phase.

-

Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under vacuum to yield the enantiomerically pure this compound as a colorless liquid.

| Parameter | Typical Value/Condition | Rationale |

| Resolving Agent | (+)-Dibenzoyl-d-tartaric acid (DBTA) | Forms well-defined crystalline salts with amines, facilitating separation. |

| Solvent | Acetonitrile | Provides the necessary solubility difference between the two diastereomeric salts. |

| Yield | Theoretical max: 50% (Practical: 35-45%) | This method discards the unwanted enantiomer, limiting the yield. |

| Enantiomeric Excess | >99% after recrystallization | Fractional crystallization is highly effective at achieving excellent enantiopurity. |

Methodology III: Enzymatic Kinetic Resolution (EKR)

Enzymatic methods are prized in chemical synthesis for their exceptional selectivity under mild reaction conditions. In a kinetic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the other (unreacted) enantiomer to be isolated in high purity. For cyclic amino esters, lipases are particularly effective.[6]

Causality Behind the Method: The enzyme's active site is a complex, chiral three-dimensional environment. When presented with a racemic substrate, one enantiomer fits optimally into the active site and undergoes the catalyzed reaction (e.g., N-acylation) at a much higher rate than its mirror image. Candida antarctica lipase B (CAL-B) has shown excellent enantiopreference for the N-acylation of the (1S,2R)-enantiomer of cyclic β-amino esters, leaving the desired (1R,2S)-enantiomer unreacted and therefore resolved.[6][7] The use of an acyl donor like 2,2,2-trifluoroethyl butanoate makes the acylation step effectively irreversible, driving the resolution to completion.

Caption: Workflow for enzymatic kinetic resolution via lipase-catalyzed acylation.

Experimental Protocol: Enzymatic Kinetic Resolution[6]

Step 1: Enzymatic Reaction Setup

-

To a solution of racemic cis-methyl 2-aminocyclopentanecarboxylate (1.0 equivalent) in a suitable organic solvent (e.g., a mixture of tert-butyl methyl ether and tert-amyl alcohol), add the acyl donor, 2,2,2-trifluoroethyl butanoate (0.5-0.6 equivalents).

-

Add the immobilized lipase, Candida antarctica lipase B (CAL-B, Novozym 435), to the mixture.

-

Shake the suspension at a controlled temperature (e.g., 45-50 °C).

Step 2: Monitoring and Termination

-

Monitor the reaction progress by chiral HPLC or GC to track the conversion and the enantiomeric excess (e.e.) of the remaining starting material.

-

The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for the unreacted substrate.

-

Once the target conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

Step 3: Isolation and Purification

-

Concentrate the filtrate under reduced pressure.

-

The resulting mixture contains the desired (1R,2S)-amino ester and the acylated (1S,2R)-amide.

-

Separate these two compounds using flash column chromatography on silica gel. The difference in polarity between the free amine and the amide allows for straightforward separation.

| Parameter | Typical Value/Condition | Rationale |

| Enzyme | Candida antarctica Lipase B (CAL-B) | Exhibits high enantioselectivity (E > 200) for this class of substrates. |

| Acyl Donor | 2,2,2-Trifluoroethyl butanoate | Activated ester that ensures the acylation is irreversible. |

| Solvent | tert-Butyl methyl ether / tert-Amyl alcohol | Apolar organic solvents are compatible with lipase activity. |

| Conversion Target | ~50% | Maximizes the enantiomeric excess of the remaining starting material. |

Characterization and Quality Control

Regardless of the synthetic route chosen, rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The coupling constants between the protons at C1 and C2 can help verify the cis relative stereochemistry.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The sample is passed through a chiral stationary phase that interacts differently with the two enantiomers, resulting in separate elution times.[8]

-

Optical Rotation: Measurement of the specific rotation using a polarimeter confirms which enantiomer has been synthesized. The (1R,2S) enantiomer will rotate plane-polarized light in a specific direction and magnitude, which should be compared to literature values. For example, the Fmoc-protected (1R,2S)-acid has a reported [α]D²⁵ of -31 (c 1.0, CHCl₃).[5]

Conclusion and Strategic Outlook

The synthesis of enantiopure this compound can be successfully achieved through several robust methodologies. The optimal choice depends on the specific needs of the research or development program.

-

Asymmetric Synthesis is the most sophisticated approach, offering high atom economy and direct access to the target molecule without a theoretical yield limit of 50%. However, it may require more expensive chiral auxiliaries and stringent reaction conditions.

-

Chiral Resolution by Diastereomeric Salt Formation is a time-tested, scalable, and reliable method. Its primary drawback is the inherent loss of at least 50% of the material, making it less economical for large-scale production unless the unwanted enantiomer can be racemized and recycled.

-

Enzymatic Kinetic Resolution represents a powerful green chemistry alternative, characterized by outstanding selectivity, mild conditions, and the potential for enzyme recycling. Like classical resolution, it is limited to a 50% maximum yield but is often simpler to execute and purify.

For drug development professionals and researchers, a thorough understanding of these distinct strategies enables an informed decision based on a balance of scale, cost, efficiency, and available laboratory capabilities.

References

-

Alonso, F., et al. (2006). Asymmetric synthesis of fluorinated cyclic beta-amino acid derivatives through cross metathesis. Organic Letters, 8(20), 4633-6. Available at: [Link]

-

O'Brien, P., et al. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, 2000(9), 1336-1338. Available at: [Link]

-

Fülöp, F., et al. (2004). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 15(21), 3463-3467. Available at: [Link]

-

Davies, S. G., et al. (2003). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. Chemical Communications, (19), 2410-2411. Available at: [Link]

-

Wołczański, M., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(15), 9436–9445. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of β-Amino Acids and Derivatives. Available at: [Link]

-

Wołczański, M., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

-

O'Brien, P. (2000). Asymmetric synthesis of cyclic beta-amino acids. York Research Database. Available at: [Link]

-

Chippindale, A., et al. (2003). Asymmetric synthesis of cyclic β-amino acids and cyclic amines via sequential diastereoselective conjugate addition and ring closing metathesis. Tetrahedron, 59(21), 3757-3768. Available at: [Link]

-

Davies, S. G., et al. (2005). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molbank, 2005(3), M433. Available at: [Link]

-

Davies, S. G., et al. (2003). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. ResearchGate. Available at: [Link]

-

Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. J. Org. Chem., 70(15), 5869-5879. Available at: [Link]

-

Forró, E., et al. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-26. Available at: [Link]

-

Fülöp, F., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. Available at: [Link]

-

Szakonyi, Z., et al. (2016). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 12, 123-129. Available at: [Link]

-

Davies, S. G., et al. (1994). Asymmetric synthesis of (-)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (9), 1027-1036. Available at: [Link]

-

de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(4), 5485-5515. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

-

Hayes, C. J., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613-7. Available at: [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

-

Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869-79. Available at: [Link]

Sources

- 1. Asymmetric synthesis of (-)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids | Department of Chemistry [chem.ox.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Stereochemistry of Methyl 2-aminocyclopentanecarboxylate: A Guide to Synthesis, Separation, and Application

An In-Depth Technical Guide for Researchers

Abstract

Methyl 2-aminocyclopentanecarboxylate, a conformationally constrained β-amino acid ester, is a pivotal building block in medicinal chemistry, particularly in the design of peptide foldamers and bioactive molecules. Its rigid cyclopentane core introduces specific conformational preferences into peptide backbones, a property highly sought after in drug development. The molecule possesses two chiral centers, giving rise to four distinct stereoisomers. The biological activity and physicochemical properties of compounds derived from this scaffold are critically dependent on its stereochemistry. This guide provides a comprehensive technical overview of the stereoisomers of methyl 2-aminocyclopentanecarboxylate, detailing robust methodologies for their stereoselective synthesis, analytical techniques for their separation and characterization, and insights into their application.

The Stereochemical Landscape

The structure of methyl 2-aminocyclopentanecarboxylate features two stereogenic centers at positions C1 (bearing the methoxycarbonyl group) and C2 (bearing the amino group). This results in the existence of four stereoisomers, which can be categorized into two pairs of enantiomers. The relative orientation of the amino and ester groups defines them as cis or trans diastereomers.

-

Trans Isomers: The amino and methoxycarbonyl groups are on opposite sides of the cyclopentane ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

-

Cis Isomers: The amino and methoxycarbonyl groups are on the same side of the cyclopentane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.

Understanding the relationship between these isomers is fundamental for any synthetic or analytical endeavor. Diastereomers (cis vs. trans) have different physical properties (e.g., melting point, boiling point, solubility, NMR spectra) and can be separated by standard laboratory techniques such as chromatography or crystallization. Enantiomers, however, have identical physical properties in an achiral environment and require chiral-specific methods for separation and differentiation.

Caption: Stereochemical relationships of methyl 2-aminocyclopentanecarboxylate isomers.

Stereoselective Synthesis: Accessing Pure Isomers

Controlling the stereochemical outcome of a reaction is paramount. Several strategies have been developed to access specific stereoisomers of 2-aminocyclopentanecarboxylic acid and its esters. The choice of method often depends on scalability, desired stereoisomer, and available starting materials.

Reductive Amination and Diastereomeric Salt Resolution

A robust and scalable approach for synthesizing all four stereoisomers begins with the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[1] This method relies on the formation of diastereomeric intermediates that can be separated, followed by removal of the chiral auxiliary.

The key to this process is the use of a chiral amine, such as (S)-α-phenylethylamine, which reacts with the ketoester to form a mixture of diastereomeric enamines. Subsequent reduction and separation via diastereomeric salt formation with a chiral acid, like dibenzoyl-d-tartaric acid, allows for the isolation of individual stereoisomers.[2] The rationale behind this choice is that the resulting diastereomeric salts have different solubilities, enabling their separation by fractional crystallization.[1] This classical resolution technique remains highly effective for large-scale preparations.

Caption: Workflow for synthesis via diastereomeric salt resolution.

Asymmetric Conjugate Addition

For more direct asymmetric synthesis, tandem conjugate addition-cyclization protocols have proven effective. These methods utilize a chiral lithium amide to initiate a stereoselective cyclization of an acyclic precursor, such as dimethyl (E,E)-octa-2,6-diendioate.[3] This approach can be tuned to selectively prepare the trans-isomers. The corresponding cis-isomers can be accessed through a subsequent protocol involving N-oxidation and Cope elimination, followed by another conjugate addition step.[3] This strategy offers high levels of stereocontrol, avoiding classical resolution.

Synthesis via Isoxazoline Ring Opening

An alternative strategy involves the 1,3-dipolar cycloaddition of nitrile oxides to β-aminocyclopentenecarboxylates. This forms isoxazoline-fused intermediates, whose reductive ring-opening occurs stereoselectively to yield highly functionalized 2-aminocyclopentanecarboxylates.[4] This method is valuable for creating derivatives with diverse functionalities.

Analytical Separation and Characterization

Unambiguous identification and quantification of stereoisomers are critical for quality control and for correlating structure with function.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.[5]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable CSP. Columns like Chiralpak® IA or ID are often effective for separating amino acid derivatives.[5]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic modifier (e.g., acetonitrile, ethanol) and a buffer. A basic additive like ammonia solution may be required to improve peak shape and resolution.[5]

-

Sample Preparation: Dissolve the racemic or diastereomeric mixture of methyl 2-aminocyclopentanecarboxylate in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector. The two enantiomers will interact differently with the CSP, leading to different retention times and thus, separation.

-

Optimization: Adjust the mobile phase composition (e.g., ratio of organic modifier to buffer) and flow rate to optimize the resolution between the enantiomeric peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing diastereomers and, with the use of chiral solvating agents, enantiomers.

-

Distinguishing Diastereomers (cis vs. trans): The chemical shifts and coupling constants of the protons at C1 and C2 are diagnostic. Due to different spatial orientations, the electronic environments of these protons differ significantly between the cis and trans isomers, leading to distinct patterns in both ¹H and ¹³C NMR spectra.[1][6] For instance, the coupling constants between vicinal protons on a ring are dependent on the dihedral angle, which is different for cis and trans isomers.[6]

-

Distinguishing Enantiomers: In a standard achiral solvent (like CDCl₃), the NMR spectra of enantiomers are identical. However, adding a chiral solvating agent (CSA) like quinine can induce diastereomeric interactions, leading to the splitting of signals in the ¹H NMR spectrum, allowing for the determination of enantiomeric purity.[2]

Table 1: Representative ¹³C NMR Chemical Shift Data for 2-Aminocyclopentanecarboxylic Acid Stereoisomers (in D₂O)

| Carbon Atom | (1S,2S)-trans Isomer (δ ppm) | (1R,2S)-cis Isomer (δ ppm) |

| C=O | 177.1 | 176.6 |

| CH-NH₂ | 53.9 | 52.7 |

| CH-CO₂H | 48.2 | 45.5 |

| Ring CH₂ | 30.4 | 29.7 |

| Ring CH₂ | 28.6 | 27.2 |

| Ring CH₂ | 22.7 | 21.2 |

| Data adapted from scalable synthesis studies of the parent amino acids.[1][2] |

The distinct chemical shifts, particularly for the C1 and C2 carbons, provide a clear method for differentiating the cis and trans diastereomers.

Applications in Drug Development and Research

The stereochemistry of methyl 2-aminocyclopentanecarboxylate is not merely an academic curiosity; it is a critical determinant of biological function.

-

Peptide Foldamers: As a conformationally restricted β-amino acid, 2-aminocyclopentanecarboxylic acid (ACPC) is used to construct foldamers—oligomers that adopt stable, predictable secondary structures in solution.[2] The trans-isomers, for example, have been shown to promote the formation of well-defined helical structures in β-peptides.[3] These structures can mimic natural peptides and proteins, acting as inhibitors of protein-protein interactions or as potent antimicrobial agents.

-

Bioactive Molecule Scaffolds: The cyclopentane ring serves as a rigid scaffold for presenting functional groups in a precise three-dimensional arrangement. This is crucial for optimizing binding to biological targets like enzymes or receptors. The antifungal antibiotic cispentacin, for example, is a derivative of (1R,2S)-2-aminocyclopentanecarboxylic acid.[7]

-

Pharmacokinetic Modulation: The inclusion of a methyl ester and the cyclic structure can influence the pharmacokinetic properties of a drug candidate. The methyl group can affect metabolic stability and cell permeability.[8] The specific stereoisomer used can lead to vastly different absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

The four stereoisomers of methyl 2-aminocyclopentanecarboxylate represent a versatile toolbox for chemists and drug developers. Mastery of their synthesis and characterization is essential for harnessing their full potential. The methodologies outlined in this guide—from scalable diastereomeric resolutions to sophisticated analytical techniques like chiral HPLC and NMR—provide a robust framework for researchers to access stereochemically pure building blocks. As the demand for conformationally defined molecules in drug discovery continues to grow, the importance of understanding and controlling the stereochemistry of scaffolds like methyl 2-aminocyclopentanecarboxylate will only intensify.

References

-

Lozinska, M., et al. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid — A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

-

Forgó, P., & Wéber, C. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Tetrahedron: Asymmetry. Available at: [Link]

-

Lozinska, M., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Available at: [Link]

-

A-Level Chemistry (2016). 13C NMR Spectroscopy Isomer Identification. A-Level Chemistry. Available at: [Link]

-